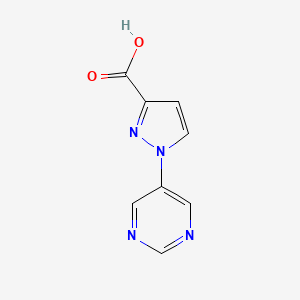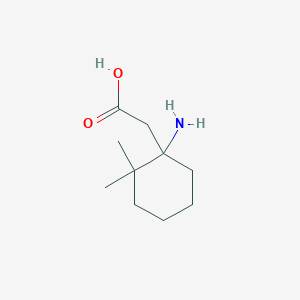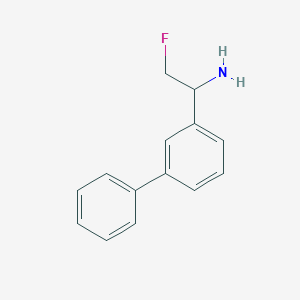
2-Fluoro-1-(3-phenylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(3-phenylphenyl)ethan-1-amine is an organic compound with the molecular formula C14H14FN It is a derivative of ethanamine, where a fluorine atom is attached to the first carbon and a biphenyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-phenylphenyl)ethan-1-amine typically involves the reaction of 3-phenylbenzyl chloride with fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3-phenylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to remove the fluorine atom, yielding 1-(3-phenylphenyl)ethan-1-amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or thiourea in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 1-(3-phenylphenyl)ethan-1-amine.
Substitution: Formation of hydroxyl or thiol derivatives.
Scientific Research Applications
2-Fluoro-1-(3-phenylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3-phenylphenyl)ethan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenylphenyl)ethan-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine: Contains an additional fluorine atom on the phenyl ring, potentially altering its reactivity and interactions.
Uniqueness
2-Fluoro-1-(3-phenylphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a biphenyl group. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-fluoro-1-(3-phenylphenyl)ethanamine |
InChI |
InChI=1S/C14H14FN/c15-10-14(16)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9,14H,10,16H2 |
InChI Key |
KQUJRHYUXSYUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


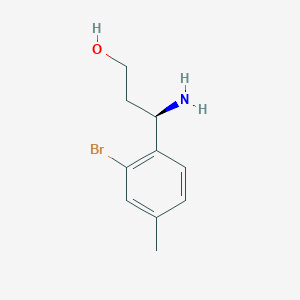
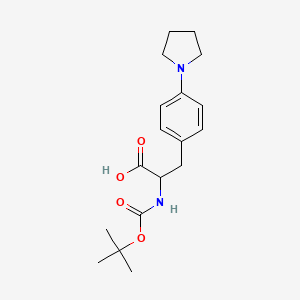
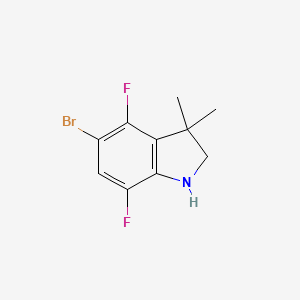
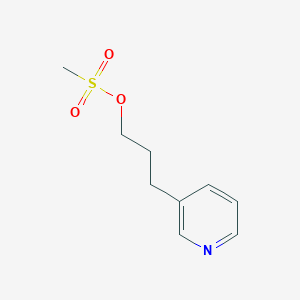
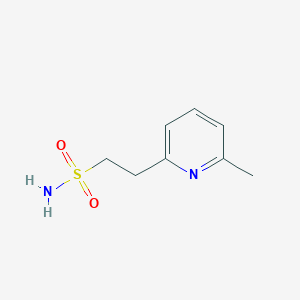
![[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13068407.png)
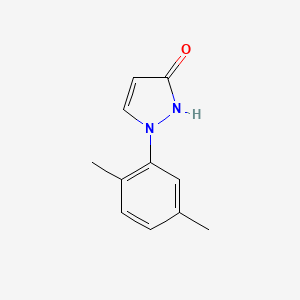
![[2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B13068419.png)
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)
![4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B13068437.png)

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
